N-(3,4-dimethoxybenzyl)-2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)acetamide
Overview
Description
N-(3,4-dimethoxybenzyl)-2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)acetamide is a useful research compound. Its molecular formula is C21H21N3O4 and its molecular weight is 379.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 379.15320616 g/mol and the complexity rating of the compound is 613. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Pharmacological Potential
Research into compounds structurally related to N-(3,4-dimethoxybenzyl)-2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)acetamide often focuses on their synthesis and evaluation for pharmacological activities. For instance, studies on dihydropyridazinone derivatives have revealed potent inotropic activities, suggesting their application in cardiovascular diseases. The discovery of compounds like LY195115 highlights the search for novel therapeutic agents with improved potency and oral activity, indicating the significance of structural modifications for enhanced drug properties (Robertson et al., 1986).
Antioxidant Studies
Compounds with a similar structural framework have been synthesized and evaluated for their antioxidant properties. The exploration of N-substituted benzyl/phenyl-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetamides demonstrates the potential of these molecules as moderate to significant radical scavengers. This research suggests a pathway for the development of novel antioxidants, which could be pivotal in combating oxidative stress-related diseases (Ahmad et al., 2012).
Neuroimaging Applications
The structural analogs of this compound have found applications in neuroimaging, particularly in studying diseases like Alzheimer's. Compounds designed for PET imaging, such as N-(2,5-dimethoxybenzyl)-2-18F-fluoro-N-(2-phenoxyphenyl)acetamide (18F-PBR06), have been used to detect alterations in biomarkers of microglial activation, offering insights into the progression and treatment of neurodegenerative diseases (James et al., 2015).
Molecular Modelling and Kinase Inhibition
Further studies have involved molecular modeling to explore the binding characteristics and inhibitory activities of related compounds on enzymes like Src kinase. This research has implications for the development of anticancer therapies, highlighting the versatility of compounds within this structural class in addressing a range of targets for therapeutic intervention (Fallah-Tafti et al., 2011).
Properties
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]-2-(6-oxo-3-phenylpyridazin-1-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4/c1-27-18-10-8-15(12-19(18)28-2)13-22-20(25)14-24-21(26)11-9-17(23-24)16-6-4-3-5-7-16/h3-12H,13-14H2,1-2H3,(H,22,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSAKASKLXYYYKD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)CN2C(=O)C=CC(=N2)C3=CC=CC=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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